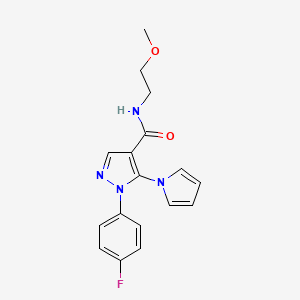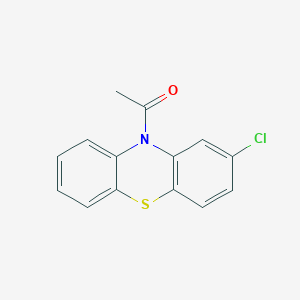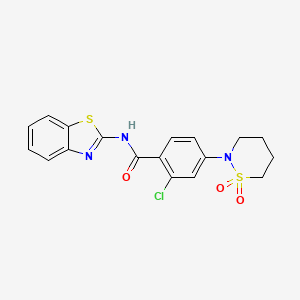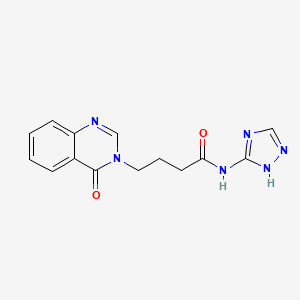
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺是一种复杂的有机化合物,在各种科学研究领域引起了人们的兴趣。该化合物以其独特的结构为特征,包括氟苯基、甲氧基乙基、吡咯环和吡唑甲酰胺部分。
准备方法
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺的合成通常涉及多步有机反应。合成路线可能包括以下步骤:
吡唑环的形成: 这可以通过肼与 1,3-二酮的反应来实现。
氟苯基的引入: 此步骤涉及取代反应,其中氟苯基卤化物与吡唑中间体反应。
甲氧基乙基的连接: 这可以通过亲核取代反应来完成。
甲酰胺基的形成: 此步骤涉及中间体与适当胺的反应。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,通常使用催化剂和受控反应条件来确保效率。
化学反应分析
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺经历各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。
取代: 该化合物可以进行亲核或亲电取代反应,具体取决于使用的试剂和条件。
这些反应的常用试剂和条件包括有机溶剂、催化剂和受控温度。从这些反应中形成的主要产物取决于特定的反应途径和条件。
科学研究应用
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺有几种科学研究应用:
化学: 它用作有机合成中开发新化合物的构建单元。
生物学: 研究该化合物具有潜在的生物活性,包括抗菌和抗癌活性。
医学: 正在进行的研究探索它作为各种疾病的治疗剂的潜力。
工业: 它用于开发新材料,并作为合成其他复杂分子的前体。
作用机理
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺的作用机理涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。参与的确切分子靶标和途径取决于其使用的特定应用和背景。
作用机制
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺可以与其他类似化合物进行比较,例如:
1-(4-氯苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺: 该化合物具有氯苯基而不是氟苯基,这可能会影响其反应性和生物活性。
1-(4-氟苯基)-N-(2-乙氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺: 该化合物具有乙氧基乙基而不是甲氧基乙基,这可能会影响其溶解度和化学性质。
1-(4-氟苯基)-N-(2-甲氧基乙基)-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺的独特性在于其官能团的特定组合,这使其具有独特的化学和生物特性。
属性
分子式 |
C17H17FN4O2 |
|---|---|
分子量 |
328.34 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17FN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23) |
InChI 键 |
ZLZVAWQTBYLHDT-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-6-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12171730.png)

![1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12171736.png)


![4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12171747.png)
![1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12171749.png)



![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12171788.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12171792.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide](/img/structure/B12171799.png)
![N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12171821.png)
